molecular formula C20H18ClN3O7 B2555156 2-(methacryloyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate CAS No. 939893-89-7

2-(methacryloyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2555156
CAS No.: 939893-89-7
M. Wt: 447.83
InChI Key: GVCBPEALHYBQGC-UHFFFAOYSA-N
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Description

2-(methacryloyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C20H18ClN3O7 and its molecular weight is 447.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A facile methodology for the synthesis of multifunctional 4H-pyran-3-carboxylate derivatives, including 2-(methacryloyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, has been developed. These compounds are synthesized via a single-step multicomponent reaction utilizing K2CO3 as a catalyst in an aqueous medium. This method offers excellent yield, operational ease, and eco-friendliness. The structure of these compounds is confirmed through NMR, FT-IR, and X-ray crystallography, with a good consistency found between observed and calculated spectral data. Theoretical analyses including Mulliken population, HOMO-LUMO, and MEP analysis have also been performed, providing insights into the electronic properties of these molecules (Kumar, Pillai, Krishnan, & Ramalingan, 2019).

Molecular Structures and Interactions

The molecular structures of related 4H-pyran derivatives have been elucidated, showing that these compounds typically adopt boat conformations. The interactions within these molecules, including hydrogen bonding and π-π interactions, play a crucial role in their stability and reactivity. Such studies are vital for understanding the fundamental properties of these compounds and their potential applications in various fields (Nesterov & Viltchinskaia, 2001).

Computational Analysis

DFT calculations have been utilized to analyze the supra-molecular assemblies formed by substituted 4H-pyran derivatives. These studies highlight the importance of classical H-bonds, π-stacking, and unconventional π-hole interactions in the solid-state structures of these compounds. Such theoretical characterizations contribute to our understanding of the molecular interactions and properties of 4H-pyran derivatives, aiding in the design of new materials with desired functionalities (Chowhan, Gupta, Sharma, & Frontera, 2020).

Chemical Stability and Reactivity

The chemical stability and reactivity of this compound have been explored using the frontier molecular orbital (FMO) approach. Additionally, molecular docking studies have predicted the binding affinity of these compounds to various proteins, indicating potential applications in the development of therapeutic agents. Such insights are crucial for the design and synthesis of chemically stable and reactive molecular entities for specific applications (Kathavarayan, Ramasamy, Rajamanickam, & Subramaniyan, 2022).

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O7/c1-10(2)19(25)29-6-7-30-20(26)16-11(3)31-18(23)13(9-22)17(16)12-4-5-15(24(27)28)14(21)8-12/h4-5,8,17H,1,6-7,23H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCBPEALHYBQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C(=O)OCCOC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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